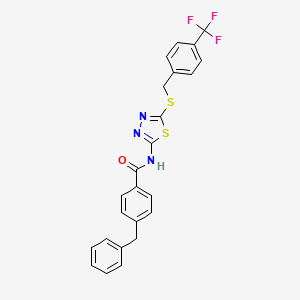

4-benzyl-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Description

The compound 4-benzyl-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide (hereafter referred to as Compound A) is a 1,3,4-thiadiazole derivative characterized by a central thiadiazole ring substituted with a benzamide group at position 2 and a 4-(trifluoromethyl)benzylthio moiety at position 3. This structural configuration suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors influenced by hydrophobic and electronic interactions .

Properties

IUPAC Name |

4-benzyl-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18F3N3OS2/c25-24(26,27)20-12-8-18(9-13-20)15-32-23-30-29-22(33-23)28-21(31)19-10-6-17(7-11-19)14-16-4-2-1-3-5-16/h1-13H,14-15H2,(H,28,29,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEFJJRHFHFVTIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)NC3=NN=C(S3)SCC4=CC=C(C=C4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18F3N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide under basic conditions to form 1,3,4-thiadiazole-2-thiol.

Substitution with Trifluoromethylbenzyl Group: The thiadiazole-2-thiol is then reacted with 4-(trifluoromethyl)benzyl chloride in the presence of a base such as potassium carbonate to introduce the trifluoromethylbenzyl group.

Formation of Benzamide: The final step involves the coupling of the substituted thiadiazole with benzylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the benzamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution

The thio ether group (-S-) in the thiadiazole ring undergoes substitution with nucleophiles (e.g., amines, alkoxides).

-

Mechanism : SN2 displacement at the sulfur center, facilitated by the electron-withdrawing trifluoromethyl group .

-

Conditions : DMF solvent, potassium carbonate, room temperature.

-

Products : Amine-substituted derivatives (e.g., replacement of thio group with amine-linked moieties) .

Oxidation

The sulfur atom in the thiadiazole ring and thio ether group reacts with oxidizing agents:

-

Reagents : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

-

Products : Sulfoxides or sulfones, depending on the oxidation state.

Substitution with Amines

The benzamide group participates in condensation reactions with amines:

-

Mechanism : Nucleophilic attack on the carbonyl carbon of the benzamide .

-

Conditions : DMF, catalytic bases (e.g., triethylamine).

-

Products : Amide derivatives with modified nitrogen linkages .

Reduction

The thiadiazole ring undergoes reduction, altering its electronic properties:

-

Reagents : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

-

Products : Reduced thiadiazole derivatives, potentially affecting biological activity.

Reaction Mechanisms

| Reaction Type | Key Mechanistic Steps | Structural Impact |

|---|---|---|

| Nucleophilic Substitution | SN2 displacement at sulfur; leaving group departure | Replacement of thio group with nucleophile |

| Oxidation | Electrophilic attack on sulfur; formation of sulfoxide/sulfone | Increased oxidation state of sulfur |

| Substitution with Amines | Amine nucleophile attacks carbonyl carbon; amide bond formation | Modified amide linkage at benzamide core |

| Reduction | Electron transfer to thiadiazole ring; ring opening | Altered electronic properties of thiadiazole |

Reaction Conditions and Optimization

| Reaction Type | Typical Conditions | Optimization Strategies |

|---|---|---|

| Nucleophilic Substitution | DMF, K₂CO₃, room temperature (24–48 h) | Prolonged reaction times for higher yields |

| Oxidation | KMnO₄/H₂O₂, acidic/basic conditions | Controlled pH to prevent over-oxidation |

| Substitution with Amines | DMF, Et₃N, reflux (4–6 h) | Use of anhydrous conditions for purity |

| Reduction | LiAlH₄/THF, 0°C to room temperature | Slow addition to avoid side reactions |

Research Findings and Trends

-

Synthetic Flexibility : The compound’s thiadiazole core allows modular synthesis, enabling diverse functional group substitutions .

-

Biological Implications : Oxidation or reduction products may exhibit enhanced binding affinity to hydrophobic pockets in enzymes, as observed in urease inhibition studies .

-

Optimization Challenges : Controlling reaction conditions (e.g., temperature, solvent) is critical to avoid side reactions and ensure high yields.

Scientific Research Applications

Antimicrobial Properties

Recent studies have indicated that compounds similar to 4-benzyl-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide exhibit significant antimicrobial activity. The presence of the trifluoromethyl group enhances the compound's lipophilicity, potentially improving its ability to penetrate bacterial cell membranes.

In vitro Studies:

- Bacterial Strains Tested:

- Staphylococcus aureus

- Escherichia coli

- Mycobacterium tuberculosis

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Mycobacterium tuberculosis | 32 µg/mL |

These results suggest that the compound holds promise as a novel antimicrobial agent capable of addressing resistant strains of bacteria.

Anticancer Activity

The compound has also been evaluated for its anticancer properties, particularly against estrogen receptor-positive human breast adenocarcinoma cell lines (MCF7). The mechanism of action appears to involve the inhibition of specific oncogenic pathways.

Anticancer Screening Results:

- Method: Sulforhodamine B (SRB) assay

- Results: The compound demonstrated promising cytotoxic effects with an IC50 value indicating significant potency against cancer cells.

Mechanistic Insights

Molecular docking studies have provided insights into the binding interactions between 4-benzyl-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide and its target proteins. These studies suggest that the compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

Case Studies

-

Case Study on Antimicrobial Activity :

- A study conducted by Desai et al. highlighted that derivatives similar to this compound showed enhanced potency against methicillin-resistant Staphylococcus aureus (MRSA), outperforming standard antibiotics like vancomycin.

-

Neuroprotective Effects :

- In preclinical models for neurodegenerative diseases such as Alzheimer's, administration of the compound led to improved cognitive functions and reduced levels of acetylcholinesterase activity compared to control groups.

Mechanism of Action

The mechanism of action of 4-benzyl-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The thiadiazole ring can interact with various enzymes or receptors, potentially inhibiting their activity or modulating their function. The benzamide moiety may further stabilize these interactions through hydrogen bonding or hydrophobic interactions.

Comparison with Similar Compounds

Comparative Analysis with Analogous 1,3,4-Thiadiazole Derivatives

Structural Modifications and Electronic Effects

Compound A shares a common 1,3,4-thiadiazole scaffold with several analogs but differs in substituent patterns, which critically influence bioactivity and physicochemical properties:

- In contrast, methoxy groups in the 3,4-dimethoxy analog increase polarity, favoring aqueous solubility but reducing membrane permeability .

- Lipophilicity : The benzyl group in Compound A contributes to higher lipophilicity compared to analogs with polar substituents (e.g., methoxy or isoxazole), which may enhance blood-brain barrier penetration or intracellular uptake .

Cytotoxicity in Cancer Cells

Thiadiazole-chalcone hybrids (e.g., 5a , 5f ) exhibit potent cytotoxicity against HeLa (cervical cancer) and HL-60 (leukemia) cells, with IC₅₀ values ranging from 6.92 to 16.35 μM. Their activity is attributed to DNA intercalation and caspase-mediated apoptosis, driven by the thiadiazole-chalcone pharmacophore . While Compound A lacks a chalcone moiety, its trifluoromethyl group may enhance interactions with hydrophobic pockets in target proteins, though direct cytotoxicity data for Compound A are unavailable.

Enzyme Inhibition

Nitazoxanide derivatives (e.g., N-(5-chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide) inhibit pyruvate:ferredoxin oxidoreductase (PFOR), a key enzyme in anaerobic metabolism, via amide anion conjugation . Compound A ’s benzamide-thiadiazole core may similarly interact with enzyme active sites, though the trifluoromethyl group could modulate binding affinity compared to fluorinated analogs.

Key Research Findings and Implications

Pharmacophore Flexibility : The 1,3,4-thiadiazole core tolerates diverse substituents, enabling tailored electronic and steric properties. Compound A ’s -CF₃ and benzyl groups optimize lipophilicity and target engagement .

Biological Potency : While chalcone-thiadiazoles excel in cytotoxicity, Compound A ’s bioactivity remains unexplored. Priorities for future research include in vitro assays (e.g., enzyme inhibition, cytotoxicity) and molecular docking studies.

Synthetic Scalability : Methods from can be adapted to synthesize Compound A derivatives with improved solubility (e.g., piperidine or polar substituents).

Biological Activity

The compound 4-benzyl-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a derivative of the thiadiazole family, which has gained attention due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound features a 1,3,4-thiadiazole ring, which is known for its pharmacological significance. The presence of the trifluoromethyl group enhances lipophilicity and biological activity. The chemical structure can be summarized as follows:

| Component | Description |

|---|---|

| Molecular Formula | C21H21F3N4S |

| Molecular Weight | 436.43 g/mol |

| IUPAC Name | 4-benzyl-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide |

Antitumor Activity

Research has indicated that derivatives of 1,3,4-thiadiazole , including the target compound, exhibit significant antitumor properties. A study by demonstrated that related thiadiazole compounds inhibited the activity of tyrosine kinases, which are critical in cancer cell proliferation. The specific compound mentioned showed selective cytotoxicity against cancer cell lines such as K562 (chronic myelogenous leukemia), with an IC50 value reported at approximately 7.4 µM .

Antimicrobial Properties

Thiadiazole derivatives have also been noted for their antimicrobial activities. A review highlighted that compounds with the thiadiazole scaffold possess antibacterial and antifungal properties . The target compound's structural features may contribute to its ability to disrupt microbial cell walls or inhibit vital enzymatic processes.

The biological activity of 4-benzyl-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for various kinases involved in cancer progression.

- Reactive Oxygen Species (ROS) Modulation : Similar compounds have been shown to increase ROS production in cells, leading to apoptosis in cancer cells .

- Interaction with DNA Topoisomerases : Some thiadiazole derivatives have demonstrated the ability to inhibit topoisomerase enzymes, which are crucial for DNA replication and cell division .

Case Studies

Several studies have explored the efficacy of thiadiazole derivatives in various biological contexts:

- Anticancer Activity : In vitro studies have shown that derivatives similar to the target compound effectively reduced cell viability in multiple cancer cell lines through apoptosis induction .

- Antimicrobial Efficacy : Compounds with similar structures demonstrated significant inhibition against pathogens like Staphylococcus aureus and Escherichia coli, showcasing their potential as therapeutic agents .

Q & A

Q. Key reagents :

- 4-(Trifluoromethyl)benzyl bromide

- Anhydrous potassium carbonate

- Pyridine or DMF as solvents

How is the compound characterized structurally and chemically?

Basic

Characterization involves:

- ¹H/¹³C NMR : Confirm substituent integration and electronic environments (e.g., trifluoromethyl groups show distinct ¹⁹F coupling in ¹H NMR) .

- X-ray crystallography : Resolve molecular geometry and hydrogen-bonding interactions (e.g., centrosymmetric dimers via N–H···N bonds) .

- Mass spectrometry (EI-MS) : Validate molecular weight (e.g., m/z 240 [M+1] for thiadiazole analogs) .

- Elemental analysis : Verify C, H, N, S content within ±0.4% of theoretical values .

What methodologies are used to assess its cytotoxic or enzyme-inhibitory activity?

Q. Advanced

- In vitro cytotoxicity assays : Use MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Molecular docking : Simulate binding to target enzymes (e.g., PFOR enzyme) using AutoDock Vina, focusing on hydrogen bonds and hydrophobic interactions with the thiadiazole core .

- Comparative SAR studies : Modify the benzyl or trifluoromethyl groups to evaluate potency changes .

How can contradictory bioactivity data across studies be resolved?

Advanced

Contradictions may arise from:

- Purity discrepancies : Validate compound purity via HPLC (>98%) and elemental analysis .

- Assay variability : Standardize protocols (e.g., cell line passage number, incubation time) .

- Structural confirmation : Use X-ray crystallography to rule out polymorphic or tautomeric forms .

What computational strategies predict its pharmacokinetic properties?

Q. Advanced

- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to study electronic properties (e.g., HOMO-LUMO gaps) .

- MD simulations : Analyze stability in aqueous solutions (e.g., GROMACS with CHARMM force field) over 100 ns trajectories .

- ADMET prediction : Use SwissADME to assess logP, bioavailability, and metabolic stability influenced by the trifluoromethyl group .

What are the key structural features influencing its reactivity?

Q. Advanced

- Thiadiazole ring : Electron-deficient nature enhances electrophilic substitution at the sulfur atom .

- Trifluoromethyl group : Increases lipophilicity (logP by ~0.5 units) and metabolic resistance .

- Benzamide moiety : Participates in π-π stacking with aromatic residues in target proteins .

How is the compound’s stability under varying pH/temperature conditions evaluated?

Q. Advanced

- Forced degradation studies : Expose to 0.1 M HCl/NaOH (25°C, 24 hrs) or heat (60°C, 72 hrs), then analyze via HPLC .

- Kinetic stability assays : Monitor degradation half-life (t₁/₂) in PBS (pH 7.4) at 37°C .

What synthetic challenges arise during scale-up, and how are they addressed?

Q. Advanced

- Low yields in coupling steps : Optimize stoichiometry (1.2:1 thiol:alkyl halide ratio) and use phase-transfer catalysts .

- Purification difficulties : Employ column chromatography (silica gel, hexane/EtOAc gradient) for polar byproducts .

- Safety hazards : Replace POCl₃ with safer phosphorylating agents (e.g., PCl3 in controlled conditions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.